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Compound of Interest

Compound Name: N-(3-Ethynylphenyl)benzamide

CAS No.: 208943-24-2

Cat. No.: B2608049

Get Quote

Executive Summary
N-(3-Ethynylphenyl)benzamide (EPB) is a versatile, alkyne-functionalized chemical probe

used primarily in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery

(FBDD). Structurally, it consists of a benzamide pharmacophore—a privileged scaffold known

to bind histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and various

kinases—linked to a terminal alkyne bioorthogonal handle.

This guide details the application of EPB as a "clickable" fragment to identify benzamide-

binding proteins in complex proteomes. By utilizing Copper-catalyzed Azide-Alkyne

Cycloaddition (CuAAC), researchers can covalently tag EPB-bound targets with fluorescent or

biotinylated azides for visualization and mass spectrometry identification.

Key Applications
Pharmacophore Profiling: Identification of off-target binding partners for benzamide-

containing drugs (e.g., Entinostat analogs).
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Fragment-Based Screening: Using EPB as a "warhead-free" binder to map ligandability of

protein pockets.

Reaction Optimization: Acting as a standard substrate to calibrate CuAAC reaction efficiency

in varying cell lysate buffers.

Chemical Properties & Handling
Property Specification

Chemical Name N-(3-Ethynylphenyl)benzamide

CAS Number 208943-24-2

Molecular Formula C₁₅H₁₁NO

Molecular Weight 221.25 g/mol

Solubility DMSO (>50 mM), Ethanol

Storage -20°C, desiccated, protected from light

Bioorthogonal Handle Terminal Alkyne (requires Cu(I) catalysis)

Handling Precaution: The terminal alkyne is stable in aqueous buffer but susceptible to

oxidation over long periods. Always prepare fresh working solutions from DMSO stocks.

Mechanism of Action: The ABPP Workflow
The utility of N-(3-Ethynylphenyl)benzamide relies on a two-step "click chemistry" workflow:

Step 1 (Incubation): The probe (EPB) is incubated with live cells or cell lysates. The

benzamide core binds to specific protein pockets (e.g., the Zinc-binding domain of HDACs)

based on affinity.

Step 2 (Click Reaction): A reporter molecule (Azide-Fluorophore or Azide-Biotin) is added

along with a Copper(I) catalyst. The azide reacts exclusively with the alkyne on the bound

EPB, forming a stable triazole linkage.

Mechanistic Diagram (Graphviz)
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Figure 1: Schematic of the Activity-Based Protein Profiling (ABPP) workflow using N-(3-
Ethynylphenyl)benzamide.

Application Protocol: In-Lysate Labeling
This protocol describes the labeling of benzamide-binding proteins in mammalian cell lysates

(e.g., HeLa or Jurkat) using EPB and a Rhodamine-Azide reporter.

Reagents Required[1][2][3][4]
Lysis Buffer: PBS (pH 7.4), 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).

Probe Stock: 10 mM N-(3-Ethynylphenyl)benzamide in DMSO.

Reporter: 1 mM Azide-Rhodamine (TAMRA-Azide) in DMSO.

Click Cocktail Components:

CuSO₄ (50 mM in water).

TCEP (Tris(2-carboxyethyl)phosphine, 50 mM in water, fresh).

TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 10 mM in DMSO/t-Butanol 1:4).

Step-by-Step Methodology
Phase 1: Lysate Preparation

Harvest cells (
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) and wash 2x with cold PBS.

Resuspend in 500 µL Lysis Buffer. Sonicate briefly (3 pulses, 10s, 30% amplitude) on ice.

Centrifuge at 16,000 x g for 10 min at 4°C to remove debris.

Normalize protein concentration to 2 mg/mL (BCA Assay).

Phase 2: Probe Incubation
Aliquot 48 µL of lysate into microcentrifuge tubes.

Add 1 µL of EPB Stock (Final conc: 10–100 µM).

Control A: Add 1 µL DMSO only (No Probe).

Control B: Add 1 µL of non-alkyne competitor (e.g., N-phenylbenzamide) at 10x excess (1

mM) before adding EPB to verify binding specificity.

Incubate for 1 hour at Room Temperature (RT) with gentle rotation.

Phase 3: The "Click" Reaction (CuAAC)
Prepare the Click Master Mix immediately before use. For 1 reaction (add reagents in this

order):

Azide-Rhodamine (1 mM stock) -> 1 µL (Final: 20 µM)

TBTA (10 mM stock) -> 1 µL (Final: 200 µM)

CuSO₄ (50 mM stock) -> 1 µL (Final: 1 mM)

TCEP (50 mM stock) -> 1 µL (Final: 1 mM)

Note: The Cu(I) is generated in situ by TCEP reduction of CuSO₄.

Add 4 µL of Click Master Mix to each 50 µL lysate sample.

Vortex gently and incubate for 1 hour at RT in the dark.
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Phase 4: Termination & Analysis
Add 200 µL of ice-cold Methanol to precipitate proteins. Incubate at -20°C for 30 mins.

Centrifuge (16,000 x g, 10 min, 4°C). Discard supernatant (removes unreacted probe/dye).

Wash pellet 1x with cold Methanol. Air dry briefly.

Resuspend pellet in 1x SDS-PAGE Loading Buffer (with reducing agent). Boil for 5 mins.

Analyze via SDS-PAGE and In-Gel Fluorescence scanning.

Data Interpretation
When analyzing the gel, you will observe specific banding patterns. Use the table below to

interpret results:

Observation Interpretation Action/Conclusion

Strong Fluorescent Bands
Proteins covalently modified by

EPB via click reaction.

Potential benzamide-binding

targets (e.g., HDACs).

Bands in "DMSO Only"
Non-specific background

labeling or autofluorescence.

Ignore these bands; they are

artifacts.

Band Disappears in

"Competitor"

The binding is specific. The

competitor displaced EPB.

High Confidence Target.

Proceed to Mass Spec ID.

Smear across lane
Protein degradation or probe

precipitation.

Check lysis buffer pH; reduce

probe concentration.

Scientific Grounding & Causality
Why N-(3-Ethynylphenyl)benzamide?
The benzamide moiety is a structural mimic of the "cap group" found in many histone

deacetylase (HDAC) inhibitors, such as Entinostat (MS-275) and Mocetinostat [1]. In these

drugs, the benzamide coordinates the Zinc ion in the enzyme's active site. By attaching the

alkyne to the phenyl ring (meta-position), the probe retains the ability to enter the binding

pocket, while the alkyne remains accessible to the solvent for the click reaction [2].
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Why CuAAC?
Unlike Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) which uses bulky cyclooctynes,

the terminal alkyne on EPB is sterically small. This "minimalist" tag ensures that the probe's

binding affinity is not compromised by the bioorthogonal handle, a critical requirement for

accurate fragment screening [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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